ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate

Description

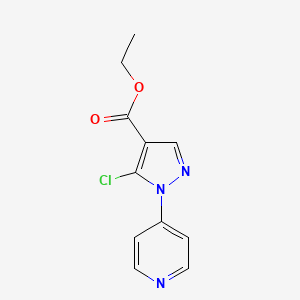

Ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a chloro substituent at the 5-position, a pyridin-4-yl group at the 1-position, and an ethyl ester moiety at the 4-position (Figure 1). The pyridin-4-yl group introduces a para-substituted nitrogen atom, enabling hydrogen bonding and π-π stacking interactions, while the chloro substituent contributes electron-withdrawing effects that may enhance stability and influence binding to biological targets.

Properties

CAS No. |

1269293-03-9 |

|---|---|

Molecular Formula |

C11H10ClN3O2 |

Molecular Weight |

251.67 g/mol |

IUPAC Name |

ethyl 5-chloro-1-pyridin-4-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h3-7H,2H2,1H3 |

InChI Key |

SLTXKUPLWPUBTO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Dihydropyrazole Oxidation

A common route involves synthesizing a dihydropyrazole intermediate followed by oxidation to the aromatic pyrazole. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis, achieving 75–80% yield. Adapting this method, the dihydropyrazole precursor for the target compound could be synthesized via hydrazine cyclization with a β-keto ester derivative.

Reaction Conditions:

Solvent-Free Cyclization

Recent advances highlight solvent-free methods for pyrazole synthesis. For pyrazolo[3,4-b]pyridine derivatives, solvent-free conditions reduced reaction times by 40% compared to reflux methods. While untested for the target compound, this approach may enhance atom economy and reduce purification steps.

N-Alkylation Strategies

Pyridinyl Group Introduction

The 1-position pyridin-4-yl group is introduced via N-alkylation of a pyrazole precursor with 4-chloropyridine. Ethyl 5-chloro-1H-pyrazole-4-carboxylate reacts with 4-chloropyridine in acetonitrile using potassium carbonate (K₂CO₃) as a base, analogous to methods for ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.

Optimized Protocol:

Regioselectivity Control

Regioselectivity in N-alkylation is influenced by steric hindrance and electronic effects. Computational studies suggest that the pyridine nitrogen’s lone pair directs alkylation to the less hindered N1 position, minimizing byproducts.

Halogenation at the 5-Position

Electrophilic Chlorination

Esterification and Carboxylate Formation

The ethyl ester group is typically introduced early in the synthesis via esterification of a carboxylic acid precursor or directly using ethyl β-keto esters in cyclocondensation. For example, ethyl acetoacetate reacts with hydrazine derivatives to form pyrazole esters, as seen in the synthesis of ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/petroleum ether (1:4 v/v) effectively isolates the target compound, as demonstrated for analogous pyrazole esters.

Crystallization

Slow evaporation of ethyl acetate solutions yields high-purity crystals suitable for X-ray diffraction.

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

Ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Oxidation: 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

Ethyl 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate (CAS No. 1269293-03-9) is a compound within the pyrazole class that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 239.67 g/mol

- CAS Number : 1269293-03-9

The compound features a chloro substituent on the pyrazole ring and a pyridine moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of ethyl 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate as an antitumor agent. Pyrazole derivatives have been shown to inhibit various cancer-related pathways, particularly through the inhibition of kinases such as BRAF(V600E) and Aurora-A kinase.

| Compound | Target | IC (µM) | Reference |

|---|---|---|---|

| Ethyl 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate | Aurora-A kinase | 0.067 | |

| Other derivatives | BRAF(V600E) | Various |

In one study, the compound demonstrated significant cell apoptosis in cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases.

| Mechanism | Effect |

|---|---|

| Inhibition of NO production | Reduces inflammation in models of endotoxin-induced inflammation |

| Cytokine inhibition (e.g., TNF-α) | Mitigates inflammatory responses |

In vitro studies showed that compounds similar to ethyl 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate effectively reduced nitric oxide levels and other inflammatory markers in response to lipopolysaccharide (LPS) stimulation .

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have been well-documented. Ethyl 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate has shown activity against various bacterial strains.

| Bacterial Strain | Activity |

|---|---|

| E. coli | Moderate |

| S. aureus | Significant |

| Pseudomonas aeruginosa | Notable |

Research indicates that structural modifications in pyrazole derivatives can enhance their antimicrobial efficacy, particularly with the inclusion of specific functional groups .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including ethyl 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate, demonstrated a correlation between structural features and anticancer activity. The study revealed that modifications at the carboxylate position significantly impacted the IC values against various cancer cell lines, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of pyrazole compounds showed that ethyl 5-chloro-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate could inhibit LPS-induced inflammation in macrophages. The results indicated a reduction in pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.